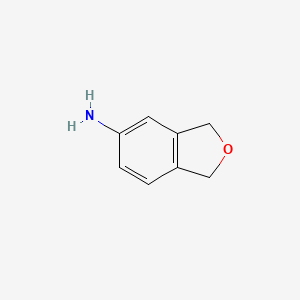

1,3-Dihydroisobenzofuran-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKULNTLNUHOMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498519 | |

| Record name | 1,3-Dihydro-2-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61964-08-7 | |

| Record name | 1,3-Dihydro-2-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-2-benzofuran-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,3-Dihydroisobenzofuran-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1,3-dihydroisobenzofuran-5-amine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The information is compiled from various chemical data sources to serve as a foundational resource for laboratory and development work.

Core Physical and Chemical Properties

This compound, with the CAS number 61964-08-7, is a solid at room temperature, typically appearing as a white to brown powder or crystalline substance.[1] Its core structure consists of a dihydroisobenzofuran moiety with an amine group attached to the benzene ring.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some of these values are predicted based on computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [2][3] |

| Molecular Weight | 135.16 g/mol | [2][3][4] |

| Melting Point | 104-105 °C | [2][3] |

| 104.0 to 108.0 °C | [1] | |

| 106 °C | [1] | |

| Boiling Point (Predicted) | 295.9 ± 40.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.208 ± 0.06 g/cm³ | [2][3] |

| Flash Point | 207.5 °C | [2] |

| Vapor Pressure | 3.8E-07 mmHg at 25°C | [2] |

| pKa (Predicted) | 4.79 ± 0.20 | [2][3] |

| Refractive Index | 1.631 | [2] |

Solubility Profile

Experimental Protocols

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 5-nitro-1,3-dihydroisobenzofuran.[3]

Synthesis of this compound

Materials:

-

5-Nitro-1,3-dihydroisobenzofuran

-

Ethanol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Water

-

2 mol/L aqueous sodium hydroxide solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 5-nitro-1,3-dihydroisobenzofuran (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (3 equivalents) to the solution.

-

Stir the reaction mixture at 70°C for 1 hour.

-

Monitor the reaction for completion.

-

Cool the reaction mixture to room temperature.

-

Add water and adjust the pH to 7 using a 2 mol/L aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine.

-

Concentrate the organic phase under reduced pressure to yield the crude product.[3][7]

Characterization: The product can be characterized using ¹H-NMR spectroscopy. The expected signals in CDCl₃ are: δ 3.71 (br s, 2H), 5.02 (s, 4H), 6.57 (s, 1H), 6.60 (dd, J = 7.9, 2.0 Hz, 1H), 7.01 (d, J = 7.9 Hz, 1H).[3]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

Applications and Further Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2][6] Its structural motif is a building block for the development of novel compounds with potential biological activities. Further research into its reactivity and the exploration of its derivatives could lead to the discovery of new therapeutic agents and functional materials.

References

- 1. This compound | 61964-08-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. 1,3-Dihydroisobenzofuran-5-ylamine CAS#: 61964-08-7 [chemicalbook.com]

- 4. 1,3-Dihydro-2-benzofuran-5-amine | C8H9NO | CID 12445339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lookchem.com [lookchem.com]

- 7. 1,3-Dihydroisobenzofuran-5-ylamine | 61964-08-7 [chemicalbook.com]

Technical Guide: Spectroscopic Characterization of 1,3-Dihydroisobenzofuran-5-amine

Disclaimer: Publicly available, peer-reviewed spectroscopic data and a detailed experimental protocol specifically for the synthesis and characterization of 1,3-dihydroisobenzofuran-5-amine are limited. This guide provides a comprehensive overview based on available data for the parent compound, 1,3-dihydroisobenzofuran, and established principles of spectroscopic interpretation for substituted aromatic compounds.

Introduction

This compound, also known as 5-aminophthalan, is a heterocyclic compound with a core structure that is a precursor in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and further development in medicinal chemistry and materials science. This document outlines the expected spectroscopic data for the characterization of this compound and provides a general synthetic and analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known data for 1,3-dihydroisobenzofuran and the typical effects of an amino substituent on a benzene ring.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1, H-3 (Methylene) | ~5.0 - 5.2 | Singlet | Two equivalent CH₂ groups. |

| Aromatic CH | ~6.6 - 7.1 | Multiplet | The amino group is electron-donating, causing an upfield shift of the aromatic protons compared to the unsubstituted compound.[1][2] The protons will likely appear as a complex multiplet due to their differing electronic environments. |

| Amine (NH₂) | ~3.5 - 4.5 | Broad Singlet | The chemical shift can vary depending on the solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1, C-3 (Methylene) | ~73 | |

| Aromatic C-NH₂ | ~145 - 150 | The carbon atom attached to the electron-donating amino group is significantly deshielded. |

| Aromatic CH | ~110 - 125 | The ortho and para carbons to the amino group will be shielded (shifted upfield) due to resonance effects. |

| Aromatic Quaternary C | ~135 - 140 | The quaternary carbons of the fused ring system. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Characteristic of a primary amine, often appearing as a doublet. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | From the methylene groups. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong | |

| C-N Stretch | 1250 - 1350 | Medium | |

| C-O-C Stretch | 1050 - 1150 | Strong | Characteristic of the ether linkage in the furan ring. |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 135 | Molecular ion peak. An odd molecular weight is expected due to the presence of one nitrogen atom. |

| [M-NH₂]⁺ | 119 | Loss of the amino group. |

| [M-CH₂O]⁺ | 105 | Fragmentation of the dihydrofuran ring. |

Experimental Protocols

General Synthetic Approach:

A common method for the synthesis of the 1,3-dihydroisobenzofuran core involves the reduction of a corresponding phthalide or a related dicarbonyl compound. For the 5-amino substituted derivative, a potential route could start from a commercially available nitro-substituted precursor, followed by reduction of the nitro group to an amine.

Example Protocol (Hypothetical):

-

Starting Material: 5-Nitro-1,3-dihydroisobenzofuran (or a precursor that can be cyclized to it).

-

Reduction of the Nitro Group:

-

Dissolve the nitro-substituted starting material in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

-

The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

-

Work-up:

-

After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

Visualization of Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3-Dihydroisobenzofuran-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-dihydroisobenzofuran-5-amine, a key intermediate in various synthetic applications. This document details predicted and experimental spectral data, outlines a standard experimental protocol for data acquisition, and illustrates the logical workflow of NMR data analysis.

Spectral Data

¹H NMR Spectral Data

The experimental ¹H NMR data for this compound was obtained in deuterochloroform (CDCl₃).

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H-4, H-6, H-7 | 6.57 - 7.01 | m | 3H |

| H-1, H-3 | 5.02 | s | 4H |

| -NH₂ | 3.71 | br s | 2H |

Source: Adapted from patent EP3287443.[1]

Predicted ¹³C NMR Spectral Data

The following ¹³C NMR chemical shifts have been predicted using computational methods to provide a reference for researchers. The prediction was performed using commercially available software.

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C-5 | 145.8 |

| C-3a, C-7a | 132.5 |

| C-4, C-6, C-7 | 110.1 - 120.5 |

| C-1, C-3 | 72.9 |

Note: Predicted values are for guidance and should be confirmed by experimental data.

Experimental Protocols

A standardized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterochloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on solubility and the desired chemical shift dispersion.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.

-

Tuning and Matching: The probe should be properly tuned and matched to the frequency of the nucleus being observed (¹H or ¹³C) to ensure optimal signal transmission and detection.

-

Locking: The spectrometer's field-frequency lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse angle is typically used for routine spectra.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

Pulse Angle: A 30-45 degree pulse angle.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow involved in the analysis of NMR spectral data for the structural elucidation of a small molecule like this compound.

Caption: Workflow for NMR Sample Preparation, Data Acquisition, Processing, and Analysis.

References

The Ascending Therapeutic Potential of 1,3-Dihydroisobenzofuran-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydroisobenzofuran scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. The introduction of an amine functionality at the 5-position creates a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of 1,3-dihydroisobenzofuran-5-amine derivatives, offering a valuable resource for researchers engaged in the discovery and development of new chemical entities.

Core Synthesis and Derivatization

The synthesis of this compound serves as a crucial starting point for the generation of diverse chemical libraries. A common synthetic route involves the reduction of the corresponding nitro or cyano precursors. Further derivatization of the primary amine opens up a vast chemical space for structure-activity relationship (SAR) studies. For instance, the amine can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds.

Biological Activities of 1,3-Dihydroisobenzofuran Derivatives

While extensive research on a broad library of this compound derivatives is still emerging, studies on structurally related isobenzofuran and benzofuran derivatives have revealed a wide spectrum of biological activities. These findings provide a strong rationale for the exploration of the this compound core. Key activities observed in related scaffolds include:

-

Antimicrobial and Antifungal Activity: Various isobenzofuranone and benzofuran derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Anticancer Activity: The cytotoxic potential of benzofuran derivatives against various cancer cell lines has been well-documented.[1][2] These compounds can induce apoptosis and inhibit cell proliferation through diverse mechanisms, including the inhibition of kinases and interaction with DNA.[1]

-

Serotonin Transporter (SERT) Inhibition: The 1,3-dihydroisobenzofuran scaffold is a key component of the well-known antidepressant citalopram, a selective serotonin reuptake inhibitor (SSRI).[3] Structure-activity relationship studies on citalopram analogues have provided valuable insights into the structural requirements for potent and selective SERT inhibition.[4][5]

Data Presentation: Biological Activity of Related Isobenzofuran Derivatives

The following tables summarize representative quantitative data for the biological activities of isobenzofuranone and benzofuran derivatives, which can serve as a valuable reference for the potential of the this compound core.

Table 1: Antimicrobial Activity of Isobenzofuran-1(3H)-one Derivatives

| Compound | Test Organism | MIC (μg/mL) | Reference |

| B1 | Escherichia coli | >100 | [4] |

| Staphylococcus aureus | 50 | [4] | |

| Candida albicans | >100 | [4] | |

| B2 | Escherichia coli | >100 | [4] |

| Staphylococcus aureus | 50 | [4] | |

| Candida albicans | >100 | [4] | |

| B3 | Escherichia coli | >100 | [4] |

| Staphylococcus aureus | 50 | [4] | |

| Candida albicans | >100 | [4] | |

| B4 | Escherichia coli | >100 | [4] |

| Staphylococcus aureus | 50 | [4] | |

| Candida albicans | >100 | [4] |

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Compound 32 | A2780 (Ovarian) | 12 | [1] |

| Compound 33 | A2780 (Ovarian) | 11 | [1] |

| Compound 35 | ACHN (Renal) | 2.74 | [1] |

| HCT15 (Colon) | 2.37 | [1] | |

| MM231 (Breast) | 2.20 | [1] | |

| NUGC-3 (Gastric) | 2.48 | [1] | |

| NCI-H23 (Lung) | 5.86 | [1] | |

| PC-3 (Prostate) | 2.68 | [1] | |

| Compound 9 | SQ20B (Head and Neck) | 0.46 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following sections provide comprehensive protocols for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound stock solution

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension, except for the sterility control wells.

-

Include a growth control (no compound) and a positive control (known antibiotic).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that shows no visible growth.[6][7]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Receptor Binding Studies: Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[11][12]

Materials:

-

Cell membranes or tissues expressing the target receptor

-

Radiolabeled ligand (e.g., [³H]-citalopram for SERT)

-

Unlabeled test compounds

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through the filter plates.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Mandatory Visualizations

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. support.nanotempertech.com [support.nanotempertech.com]

The 1,3-Dihydroisobenzofuran Scaffold: A Privileged Core in Modern Drug Discovery

A Comprehensive Technical Guide on the Therapeutic Potential of 1,3-Dihydroisobenzofuran Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 1,3-dihydroisobenzofuran moiety, a heterocyclic scaffold, has emerged as a significant pharmacophore in the development of novel therapeutic agents. Its unique structural and electronic properties have led to the discovery of a diverse range of biologically active molecules with applications spanning from central nervous system disorders to oncology. This technical guide provides an in-depth overview of the current landscape of 1,3-dihydroisobenzofuran-based compounds, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Antidepressant Applications: Targeting the Serotonin Transporter

The most prominent therapeutic application of the 1,3-dihydroisobenzofuran scaffold is in the treatment of depression. The selective serotonin reuptake inhibitor (SSRI) citalopram and its active S-enantiomer, escitalopram, are widely prescribed antidepressants that feature this core structure. These drugs exert their therapeutic effect by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1]

The interaction of citalopram and its analogues with SERT is highly specific. These compounds bind to the orthosteric (primary) binding site (S1) on the transporter, preventing serotonin from binding and being transported.[1] Furthermore, some derivatives have been shown to interact with an allosteric site (S2), which can modulate the binding of ligands to the primary site.[2][3]

Quantitative Data: SERT Binding Affinity

The binding affinity of 1,3-dihydroisobenzofuran derivatives to the serotonin transporter is a critical parameter for their development as antidepressants. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding or uptake assays.

| Compound | Target | Assay Type | Value | Reference |

| (S)-Citalopram | hSERT | [3H]-(S)-Citalopram Binding | Ki = 1.77 nM | [4] |

| (R)-Citalopram | hSERT | [3H]-(S)-Citalopram Binding | Ki = ~70 nM | [3] |

| Citalopram Analogue 6 | hSERT | [3H]-(S)-Citalopram Binding | Ki = 0.16 nM | [4] |

| Citalopram Analogue 7 | hSERT | [3H]-(S)-Citalopram Binding | Ki = 10.7 nM | [4] |

| Citalopram Analogue 14 | SERT | [3H]-(S)-Citalopram Binding | Ki = 3 nM | [5] |

Experimental Protocol: In Vitro Serotonin Reuptake Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on the human serotonin transporter (hSERT).

Materials:

-

HEK293 cells stably expressing hSERT.

-

[³H]Serotonin (Radioligand).

-

Test compound (e.g., citalopram analogue).

-

Reference compound (e.g., fluoxetine).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

96-well microplates.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Culture HEK293-hSERT cells to confluency in appropriate media.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

-

Pre-incubation: Add KRH buffer containing various concentrations of the test compound or reference compound to the wells. Incubate for 15-30 minutes at 37°C.

-

Initiation of Uptake: Add KRH buffer containing [³H]Serotonin to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.

-

Termination of Uptake: Terminate the assay by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Serotonin uptake (IC50) by non-linear regression analysis.

Anticancer Applications: A Scaffold for Antiproliferative Agents

The 1,3-dihydroisobenzofuran scaffold has demonstrated significant potential in the development of anticancer agents. A number of synthetic derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines. The mechanism of action for many of these compounds is still under investigation, but it is believed that they may interfere with critical cellular processes such as cell cycle progression and apoptosis.

Quantitative Data: Antiproliferative Activity

The anticancer efficacy of 1,3-dihydroisobenzofuran derivatives is commonly evaluated using in vitro cytotoxicity assays, such as the MTT assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 8 | HL-60 | Leukemia | 21.00 (µg/mL) | [6][7] |

| Compound 9 | HL-60 | Leukemia | 3.24 (µg/mL) | [6][7] |

| Compound 16 | K562 | Myeloid Leukemia | 2.79 | [6][7] |

| Compound 18 | K562 | Myeloid Leukemia | 1.71 | [6][7] |

| Compound 16 | U937 | Lymphoma | 62.97 | [6] |

| Compound 18 | U937 | Lymphoma | 46.63 | [6] |

| Analogue 6h | RPMI-8226 | Leukemia | GI50 = 0.148 | [8][9] |

| Analogue 6h | HOP-92 | Non-small Cell Lung | GI50 = 0.552 | [8][9] |

| Sclerophytin A | L1210 | Murine Leukemia | 1.0 (ng/mL) | [8][9] |

Experimental Protocol: MTT Assay for Antiproliferative Activity

Objective: To determine the cytotoxicity (IC50) of a 1,3-dihydroisobenzofuran derivative against a cancer cell line.

Materials:

-

Cancer cell line (e.g., K562, U937).

-

Complete cell culture medium.

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

96-well flat-bottom sterile microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the test compound).

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Antioxidant Properties: Scavenging Free Radicals

Certain 1,3-dihydroisobenzofuran derivatives, particularly those isolated from natural sources like fungi, have demonstrated significant antioxidant activity.[10] These compounds can neutralize harmful free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, which are implicated in oxidative stress and various diseases. The antioxidant capacity is often attributed to the presence of hydroxyl groups on the aromatic ring of the isobenzofuranone structure.[10]

Quantitative Data: Antioxidant Activity

The antioxidant potential is typically assessed using the DPPH radical-scavenging assay, and the results are expressed as EC50 values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | Source | EC50 (µM) | Reference |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide (1) | Fungus Cephalosporium sp.AL031 | 10 | [10] |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) | Fungus Cephalosporium sp.AL031 | 7 | [10] |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) | Fungus Cephalosporium sp.AL031 | 22 | [10] |

| 4,5,6-trihydroxy-7-methylphthalide (4) | Fungus Cephalosporium sp.AL031 | 5 | [10] |

Experimental Protocol: DPPH Radical-Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a 1,3-dihydroisobenzofuran derivative.

Materials:

-

Test compound.

-

DPPH (1,1-diphenyl-2-picrylhydrazyl) solution in methanol.

-

Methanol.

-

96-well microplates.

-

Spectrophotometer.

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solution. A control containing only DPPH solution and methanol is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Neuroprotective Effects: Targeting TREK-1 Channels

Recent studies have highlighted the potential of 1,3-dihydroisobenzofuran-1(3H)-one derivatives as neuroprotective agents, particularly in the context of ischemic stroke.[11][12] A key molecular target identified for these compounds is the TWIK-related potassium channel-1 (TREK-1), a two-pore domain potassium channel.[11][12] Inhibition of TREK-1 has been shown to be a promising strategy for preventing neuronal cell death.[11][12]

The TREK-1 channel plays a role in regulating neuronal excitability and apoptosis.[11][12] By inhibiting this channel, isobenzofuranone derivatives can reduce neuronal death in models of oxygen-glucose deprivation/reperfusion (OGD/R), which mimics the conditions of an ischemic stroke.[11][12]

Quantitative Data: TREK-1 Inhibition

The inhibitory activity of these compounds against the TREK-1 channel is determined using electrophysiological or flux-based assays, with the potency expressed as IC50 values.

| Compound | Target | IC50 (µM) | Reference |

| Cpd8l | TREK-1 | 0.81 | [11][12] |

| TKIM | TREK-1 | 2.96 | [13] |

| ONO-0606822 | TREK-1 | 0.46 | [13] |

| 13b | TREK-1 | 0.43 | [13] |

| 13c | TREK-1 | 0.91 | [13] |

Experimental Protocol: TREK-1 Inhibition Assay (Conceptual)

A detailed experimental protocol for a high-throughput TREK-1 inhibition assay would typically involve either a thallium flux assay or an automated patch-clamp electrophysiology platform.

Objective: To determine the IC50 of a test compound for the inhibition of the TREK-1 potassium channel.

Conceptual Workflow (Thallium Flux Assay):

-

Cell Line: Utilize a cell line stably expressing the TREK-1 channel.

-

Loading: Load the cells with a thallium-sensitive fluorescent dye.

-

Compound Addition: Add the test compound at various concentrations.

-

Activation and Thallium Influx: Add a TREK-1 activator (if necessary for baseline activity) followed by a thallium-containing buffer.

-

Fluorescence Measurement: Measure the change in fluorescence over time, which corresponds to the influx of thallium through the TREK-1 channels.

-

Data Analysis: The inhibition of the thallium flux by the test compound is used to calculate the IC50 value.

Synthesis of the 1,3-Dihydroisobenzofuran Scaffold

A variety of synthetic strategies have been developed to access the 1,3-dihydroisobenzofuran core and its derivatives. A common approach involves the condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds, followed by aromatization.[6][7]

General Synthetic Scheme:

-

Condensation: DBU-promoted condensation of phthalaldehydic acid with a 1,3-dicarbonyl compound.[6][7]

-

Aromatization: Hg(OAc)2 mediated aromatization to form the phenolic isobenzofuranone.[6][7]

-

Functionalization: Further functionalization, such as acetylation of the hydroxyl group, can be achieved using standard methods.[6][7]

The synthesis of the renowned antidepressant citalopram involves a multi-step process, often starting from 5-bromophthalide or 5-cyanophthalide, and utilizing Grignard reagents for the introduction of the fluorophenyl and dimethylaminopropyl side chains, followed by cyclization and cyanation steps.[2][5][14]

Conclusion

The 1,3-dihydroisobenzofuran scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its presence in clinically successful drugs like citalopram underscores its importance. Ongoing research continues to uncover new therapeutic applications, with promising developments in the fields of oncology, neuroprotection, and antioxidant therapy. The continued exploration of the chemical space around this core structure, coupled with detailed mechanistic studies and the development of robust experimental protocols, holds great promise for the discovery of next-generation therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

- 13. Discovery of ONO-TR-772 (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

CAS number and molecular structure of 1,3-dihydroisobenzofuran-5-amine.

An In-Depth Technical Guide to 1,3-Dihydroisobenzofuran-5-amine

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic and pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Identification and Molecular Structure

This compound, a heterocyclic aromatic amine, is a stable, solid compound at room temperature.[1][2]

-

Synonyms: 5-Amino-1,3-dihydroisobenzofuran, 5-Aminophthalan, 1,3-Dihydro-5-isobenzofuranamine[3][4][8]

Molecular Structure:

The structure consists of a bicyclic system where a furan ring is fused to a benzene ring, with an amine group substituted at the 5-position of the isobenzofuran core.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 135.16 g/mol | [3][5][6][8] |

| Melting Point | 104-105 °C | [3][5][6] |

| Boiling Point (Predicted) | 295.9 ± 40.0 °C | [3][5][6] |

| Density (Predicted) | 1.208 ± 0.06 g/cm³ | [3][5][6] |

| pKa (Predicted) | 4.79 ± 0.20 | [3][5][6] |

| Appearance | White to Brown powder/crystal | [4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and methanol. | [1] |

Table 2: ¹H-NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |

| 7.01 ppm | d, J = 7.9 Hz | 1H | Aromatic CH | [5][6] |

| 6.60 ppm | dd, J = 7.9, 2.0 Hz | 1H | Aromatic CH | [5][6] |

| 6.57 ppm | s | 1H | Aromatic CH | [5][6] |

| 5.02 ppm | s | 4H | -CH₂-O-CH₂- | [5][6] |

| 3.71 ppm | br s | 2H | -NH₂ | [5][6] |

Synthesis and Experimental Protocol

This compound is typically synthesized via the reduction of 5-Nitro-1,3-dihydroisobenzofuran.[5][6] The following protocol is based on established procedures.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 5-Nitro-1,3-dihydroisobenzofuran (5.63 g, 34.1 mmol) in 56 mL of ethanol in a suitable reaction vessel.[5][6]

-

Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (23.1 g, 102 mmol).[5][6]

-

Reaction: Stir the reaction mixture at 70°C for 1 hour.[5][6]

-

Work-up:

-

Isolation: Concentrate the organic phase under reduced pressure to yield the crude product.[5][6]

-

Yield: This protocol affords a high yield of approximately 98% (4.6 g) of this compound.[5][6]

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis and is primarily utilized as a pharmaceutical intermediate.[3] The 1,3-dihydroisobenzofuran moiety is a core structure in several pharmacologically active compounds, including the well-known antidepressant, Citalopram.[12] While derivatives of the parent isobenzofuran structure have been investigated for a range of biological activities including antimicrobial and anticancer properties, the primary documented application for the 5-amino derivative is in the synthesis of more complex molecules.[1][12][13]

Logical Workflow: Synthetic Pathway

The synthesis of this compound from its nitro precursor is a straightforward and high-yielding chemical transformation. The workflow involves the setup of the reaction, the chemical conversion itself, and a series of work-up and isolation steps to obtain the final product.

Caption: Experimental workflow for the synthesis of the title compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It also causes skin and serious eye irritation and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. Store under an inert gas (nitrogen or argon) at 2–8 °C.[5][6]

References

- 1. lookchem.com [lookchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. 61964-08-7|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Dihydroisobenzofuran-5-ylamine CAS#: 61964-08-7 [m.chemicalbook.com]

- 7. clearsynth.com [clearsynth.com]

- 8. 1,3-Dihydro-2-benzofuran-5-amine | C8H9NO | CID 12445339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. imjst.org [imjst.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The 1,3-Dihydroisobenzofuran Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydroisobenzofuran, also known as phthalan, is a bicyclic heteroaromatic organic compound that has emerged as a significant scaffold in medicinal chemistry and natural product synthesis. Its unique structural and electronic properties have made it a privileged core in a variety of biologically active molecules, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthetic methodologies, and biological significance of 1,3-dihydroisobenzofuran and its derivatives.

Discovery and History

The exploration of the 1,3-dihydroisobenzofuran scaffold has a history spanning over a century. Early work focused on substituted derivatives, with one of the first documented syntheses being that of 1,3-diphenylisobenzofuran in 1905. The synthesis of the parent, unsubstituted 1,3-dihydroisobenzofuran (phthalan) was achieved later, with notable early work on phthalan-4-carboxylic acid being reported in 1958.

The biological relevance of this scaffold gained significant attention with the discovery and development of the antidepressant citalopram. First synthesized in the 1970s, citalopram's clinical success spurred further interest in the 1,3-dihydroisobenzofuran core as a pharmacophore. Concurrently, the isolation of naturally occurring 1,3-dihydroisobenzofuran and isobenzofuranone derivatives from various sources, particularly endophytic fungi, has revealed a rich diversity of structures with promising biological activities, including antifungal, antioxidant, and antiproliferative properties.

Synthetic Methodologies

A variety of synthetic strategies have been developed to construct the 1,3-dihydroisobenzofuran ring system. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes.

Iodocyclization of 2-Vinylbenzyl Alcohols

A versatile and efficient method for the synthesis of substituted 1,3-dihydroisobenzofurans involves the iodocyclization of 2-vinylbenzyl alcohols. This electrophilic cyclization proceeds under mild conditions and allows for the introduction of an iodomethyl group, which can be further functionalized.

Experimental Protocol: Synthesis of 1-(Iodomethyl)-1-phenyl-1,3-dihydroisobenzofuran [1]

-

Preparation of the Starting Material (2-vinylbenzyl alcohol derivative): To a stirred solution of (E)-1-bromo-2-(2-phenylethenyl)benzene (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, n-butyllithium (1.0 eq) is added dropwise. The mixture is stirred for 1 hour at the same temperature. Acetone (1.0 eq) is then added, and stirring is continued for an additional 2 hours at 0 °C. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-vinylbenzyl alcohol derivative.

-

Iodocyclization: To a solution of the 2-vinylbenzyl alcohol derivative (1.0 eq) in toluene at 0 °C, potassium tert-butoxide (1.2 eq) is added, followed by the portion-wise addition of iodine (1.2 eq). The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of saturated aqueous sodium thiosulfate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to yield 1-(iodomethyl)-1-phenyl-1,3-dihydroisobenzofuran.

Synthesis of Citalopram: A Key Pharmaceutical Application

The synthesis of the antidepressant citalopram highlights a multi-step approach to constructing a complex 1,3-dihydroisobenzofuran derivative. Several synthetic routes have been developed, often involving Grignard reactions and subsequent cyclization.

Experimental Protocol: A Representative Synthesis of Citalopram [2][3][4]

-

Grignard Reaction: 5-Bromophthalide is reacted with 4-fluorophenylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF) to form an intermediate benzophenone derivative.

-

Second Grignard Reaction and Cyclization: The intermediate from the previous step is then reacted with 3-(dimethylamino)propylmagnesium chloride. The resulting diol is not isolated but is subjected to acidic workup (e.g., with aqueous acetic acid) to facilitate cyclization to the 1,3-dihydroisobenzofuran ring.

-

Cyanation: The bromo-substituted 1,3-dihydroisobenzofuran is converted to the corresponding nitrile (citalopram) via reaction with a cyanide source, such as copper(I) cyanide, in a polar aprotic solvent like dimethylformamide (DMF).

-

Purification: The final product, citalopram, is purified by crystallization, often as a hydrobromide or hydrochloride salt.

Naturally Occurring 1,3-Dihydroisobenzofurans

Nature provides a rich source of structurally diverse 1,3-dihydroisobenzofuran derivatives, particularly from endophytic fungi. These microorganisms, which live within plant tissues, have been found to produce a plethora of bioactive secondary metabolites.

Notable Natural Products:

-

Pestaphthalides: A series of isobenzofuranones isolated from the endophytic fungus Pestalotiopsis sp. have demonstrated modest antifungal activity.[5]

-

Antioxidant Derivatives from Cephalosporium sp.: A novel isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, along with known 1,3-dihydroisobenzofurans, were isolated from the fungus Cephalosporium sp. AL031 and showed potent antioxidant activity.[6]

-

Pestacin: A 1,5,7-trisubstituted 1,3-dihydroisobenzofuran isolated from Pestalotiopsis microspora has been noted for its antioxidant and antimycotic properties.[4]

Biological Activities and Therapeutic Potential

The 1,3-dihydroisobenzofuran scaffold is associated with a wide range of biological activities, making it a focal point for drug discovery and development.

Antidepressant Activity and Mechanism of Action

The most prominent therapeutic application of a 1,3-dihydroisobenzofuran derivative is citalopram, a widely prescribed antidepressant.

Mechanism of Action: Citalopram is a selective serotonin reuptake inhibitor (SSRI).[7][8][9][10] It functions by binding to the serotonin transporter (SERT) in the presynaptic neuron, thereby blocking the reabsorption of serotonin from the synaptic cleft.[8][9] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[8][9] The therapeutic effects are believed to arise from the downstream neuroadaptive changes that occur in response to prolonged elevated serotonin levels.[9]

Antiproliferative Activity

Several isobenzofuran-1(3H)-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.

Quantitative Data: Antiproliferative Activity of Isobenzofuran-1(3H)-one Derivatives [11][12][13]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 16 | K562 (myeloid leukemia) | 2.79 |

| Compound 18 | K562 (myeloid leukemia) | 1.71 |

| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL |

| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL |

| Compound 9 | MDA-MB435 (melanoma) | 8.70 µg/mL |

| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 |

The mechanisms underlying the antiproliferative effects of these compounds are still under investigation but may involve the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

Naturally occurring phenolic 1,3-dihydroisobenzofuran derivatives have shown potent antioxidant properties.

Quantitative Data: Antioxidant Activity of Isobenzofuranone and 1,3-Dihydroisobenzofuran Derivatives from Cephalosporium sp. AL031 [6]

| Compound | Antioxidant Activity (DPPH radical-scavenging assay) EC50 (µM) |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide (1) | 10 |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) | 7 |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) | 22 |

| 4,5,6-trihydroxy-7-methylphthalide (4) | 5 |

Mechanism of Action: The antioxidant activity of these phenolic compounds is attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals, thereby neutralizing them and preventing oxidative damage to cells.[8][14] The presence and position of hydroxyl groups on the aromatic ring are crucial for this activity.

Antifungal Activity

Certain 1,3-dihydroisobenzofuran derivatives have exhibited promising antifungal properties. For example, some N-(3-phthalidyl) amines have shown inhibitory effects against Candida albicans.[15]

Future Directions

The 1,3-dihydroisobenzofuran scaffold continues to be a fertile ground for chemical and pharmacological research. Future efforts are likely to focus on:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and environmentally friendly synthetic routes will facilitate the creation of diverse compound libraries for biological screening.

-

Exploration of New Biological Targets: While the antidepressant and antiproliferative activities are well-documented, further investigation into other potential therapeutic applications, such as antiviral, anti-inflammatory, and neuroprotective agents, is warranted.

-

Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by bioactive 1,3-dihydroisobenzofuran derivatives will be crucial for rational drug design and optimization.

-

Total Synthesis of Complex Natural Products: The synthesis of intricate, naturally occurring 1,3-dihydroisobenzofurans will not only provide access to these molecules for further biological evaluation but also drive innovation in synthetic organic chemistry.

References

- 1. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. US7192939B2 - Pestalotiopsis microsporia isolates and compounds derived therefrom - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 12. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 13. Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 14. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1,3-Dihydroisobenzofuran-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-dihydroisobenzofuran-5-amine (CAS No: 61964-08-7), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Chemical Identification and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₉NO[1] |

| Molecular Weight | 135.16 g/mol [1] |

| Appearance | Tan solid[2] |

| Melting Point | 105.5 - 107 °C (221.9 - 224.6 °F)[2] |

| Purity | Typically ≥97% |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][3][4][5] | Warning[1][3][4] | Exclamation Mark |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[3] | Warning[1][3][4] | Exclamation Mark |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1][3][4][5] | Warning[1][3][4] | Exclamation Mark |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][3][4][5] | Warning[1][3][4] | Exclamation Mark |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1][3][4][5] | Warning[1][3][4] | Exclamation Mark |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][3][4][5] | Warning[1][3][4] | Exclamation Mark |

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to the following precautionary statements is mandatory when handling this compound.

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] |

Recommended Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2]

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth. Do NOT induce vomiting. |

Handling, Storage, and Disposal

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid ingestion and inhalation.[2] Ensure adequate ventilation and avoid dust formation.[2]

-

Storage: Store in a well-ventilated place.[2] Keep the container tightly closed.[2] Recommended storage is in a refrigerator.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2]

-

Environmental Precautions: Should not be released into the environment.[2]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[2]

Experimental Protocols: A Representative Synthetic Workflow

The following section outlines a generalized experimental workflow for a reaction involving this compound, integrating necessary safety precautions. This protocol is illustrative; specific reaction conditions will vary.

Objective: To perform a generic N-acylation of this compound.

Materials:

-

This compound

-

Acylating agent (e.g., acetyl chloride)

-

A non-reactive solvent (e.g., Dichloromethane)

-

A base (e.g., Triethylamine)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

Methodology:

-

Reaction Setup:

-

Assemble a clean, dry round-bottom flask with a magnetic stir bar.

-

Place the flask under an inert atmosphere.

-

Safety: All glassware should be inspected for cracks. The entire procedure should be conducted within a certified chemical fume hood.

-

-

Reagent Addition:

-

In the fume hood, weigh the required amount of this compound and add it to the flask.

-

Add the solvent, followed by the base.

-

Begin stirring the mixture.

-

Slowly add the acylating agent dropwise to the solution. This reaction can be exothermic.

-

Safety: Wear appropriate PPE (lab coat, gloves, safety goggles). Handle the solid amine carefully to avoid generating dust. Acylating agents are often corrosive and moisture-sensitive; handle with extreme care.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at the appropriate temperature for the required duration.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by slowly adding water or a suitable aqueous solution.

-

Transfer the mixture to a separatory funnel.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Safety: Be aware of potential pressure buildup during quenching and extraction.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product, typically by column chromatography or recrystallization.

-

Safety: Ensure the rotary evaporator is operated correctly with a cold trap to capture solvent vapors. If performing column chromatography, work in the fume hood and handle silica gel with care to avoid inhalation.

-

Visualizations

Caption: General laboratory workflow for handling this compound.

References

- 1. 1,3-Dihydro-2-benzofuran-5-amine | C8H9NO | CID 12445339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]

- 3. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds - Google Patents [patents.google.com]

- 5. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzofuran synthesis [organic-chemistry.org]

Solubility profile of 1,3-dihydroisobenzofuran-5-amine in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroisobenzofuran-5-amine, a heterocyclic building block, is a compound of interest in medicinal chemistry and materials science.[1][2] Its structural motif is found in a range of pharmacologically active compounds.[1] A thorough understanding of its solubility is paramount for its application in synthesis, formulation, and biological screening. Solubility influences bioavailability, dosage form design, and the overall success of a drug candidate.[3][4] This guide provides a framework for assessing the solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide initial clues to its potential solubility behavior. The presence of an amine group suggests that the solubility will be pH-dependent.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [5][6][7] |

| Molecular Weight | 135.16 g/mol | [8] |

| Melting Point | 104-105 °C | [6][7] |

| Boiling Point (Predicted) | 295.9 ± 40.0 °C | [6][7] |

| pKa (Predicted) | 4.79 ± 0.20 | [6] |

| Physical Form | Solid | [5] |

Predicted Solubility Profile

Based on the structure of this compound, which contains both a polar amine group and a largely non-polar bicyclic ether core, a mixed solubility profile is anticipated.

-

Aqueous Solubility: The amine group can be protonated at acidic pH, forming a more water-soluble salt. Therefore, the aqueous solubility is expected to be significantly higher in acidic solutions (e.g., pH 1-5) compared to neutral or basic conditions. At physiological pH 7.4, the solubility might be limited.

-

Organic Solvent Solubility: The presence of the aromatic and ether functionalities suggests good solubility in a range of organic solvents. It is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Solubility in less polar solvents like dichloromethane and ethyl acetate is also expected. It is likely to have low solubility in non-polar hydrocarbon solvents like hexane and toluene.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The two primary types of solubility testing are kinetic and thermodynamic.[3]

This method determines the equilibrium solubility of a compound and is considered the gold standard.[9]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker water bath is commonly used.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer.[3] This is a higher throughput method often used in early drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in another 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically 1-5%) to minimize its co-solvent effect.

-

Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[4]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Method | Solubility (µg/mL) |

| Water | 25 | Thermodynamic | To be determined |

| PBS (pH 7.4) | 37 | Thermodynamic | To be determined |

| 0.1 M HCl | 25 | Thermodynamic | To be determined |

| Methanol | 25 | Thermodynamic | To be determined |

| Ethanol | 25 | Thermodynamic | To be determined |

| DMSO | 25 | Thermodynamic | To be determined |

| PBS (pH 7.4, 2% DMSO) | 37 | Kinetic | To be determined |

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Factors Influencing Solubility Profile.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure provides a strong basis for predicting its solubility behavior. The presence of an amine group suggests pH-dependent aqueous solubility, while the aromatic core indicates solubility in various organic solvents. For definitive data, the experimental protocols outlined in this guide, particularly the shake-flask method for thermodynamic solubility, are recommended. This information is crucial for the effective utilization of this compound in research and development.

References

- 1. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. rheolution.com [rheolution.com]

- 5. This compound | 61964-08-7 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 1,3-Dihydroisobenzofuran-5-ylamine CAS#: 61964-08-7 [chemicalbook.com]

- 8. 1,3-Dihydro-2-benzofuran-5-amine | C8H9NO | CID 12445339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]